molecular formula C26H28FN7OS2 B2563605 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689266-84-0

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Numéro de catalogue: B2563605
Numéro CAS: 689266-84-0
Poids moléculaire: 537.68
Clé InChI: LIDOOAJDRNFUAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C26H28FN7OS2 and its molecular weight is 537.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular Weight456.58 g/mol
Molecular FormulaC24H29FN4O2S
LogP2.7639
LogD2.4327
Polar Surface Area47.205 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's structure includes a piperazine ring, a thiazole moiety, and a quinazoline derivative, which are critical for its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are vital in regulating nucleotide synthesis and adenosine signaling, making them important targets for cancer therapy and other diseases .

In studies involving nucleoside transporter-deficient cells transfected with human ENT1 and ENT2, the compound demonstrated non-competitive inhibition characteristics. It did not significantly affect cell viability or the internalization processes of these transporters, suggesting a specific interaction with the binding sites of ENTs .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various analogues. The presence of the fluorophenyl group is believed to enhance binding affinity to ENTs due to increased lipophilicity and steric effects. Modifications in the thiazole and quinazoline components have shown varied impacts on potency and selectivity towards ENT1 and ENT2 .

In Vitro Studies

In vitro studies have utilized various concentrations of this compound to assess its efficacy against different cancer cell lines. For instance:

  • Cell Lines Tested : PK15NTD/ENT1 and PK15NTD/ENT2.
  • Concentration Range : 10 nM to 100 μM.
  • Measured Outcomes : [^3H]uridine uptake as a measure of nucleoside transport inhibition.

Results indicated that certain analogues exhibited IC50 values in the low micromolar range, demonstrating substantial potency against ENT-mediated transport .

Comparative Analyses

Comparative analyses with other known inhibitors have highlighted that this compound's selectivity for ENT2 over ENT1 can be advantageous in reducing off-target effects associated with conventional therapies targeting ENTs .

Pharmacological Implications

The ability of this compound to selectively inhibit ENT2 suggests potential applications in treating conditions where adenosine signaling is dysregulated, such as certain cancers and neurodegenerative diseases.

Applications De Recherche Scientifique

Biological Significance

Antimicrobial Activity
Research indicates that compounds similar to N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide exhibit promising antimicrobial properties. For instance, derivatives containing thiazole and quinazoline structures have been shown to possess significant activity against various bacterial strains and fungi . The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes in pathogens.

Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The anticancer properties are often attributed to the ability to induce apoptosis or inhibit cell proliferation through various pathways . Molecular docking studies have provided insights into how these compounds interact with specific cancer-related targets.

Antimicrobial Evaluation

A study focused on synthesizing thiazole derivatives revealed that compounds with similar structures to this compound demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of the thiazole moiety in enhancing antimicrobial efficacy .

Anticancer Activity

In another research effort, a series of compounds based on the thiazole and quinazoline frameworks were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited high levels of growth inhibition against several cancer cell lines, suggesting that modifications to the core structure could lead to more potent anticancer agents .

Q & A

Q. Basic: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine core via nucleophilic substitution between 2-fluorophenylpiperazine and a propyl halide derivative.
  • Step 2: Coupling of the thiazole-acetamide moiety using carbodiimide-mediated amidation (e.g., EDC/HCl) under inert conditions .
  • Step 3: Introduction of the sulfanylidene-dihydroquinazolinylamino group via thiourea cyclization or thiolation reactions .
    Purification often employs column chromatography (silica gel) or recrystallization from ethanol/dichloromethane mixtures .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological strategies include:

  • Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms can predict ideal conditions with minimal trials .
  • In-line monitoring: Employ techniques like FTIR or HPLC to track intermediate formation and adjust parameters in real time .
  • Solvent screening: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .

Q. Basic: What spectroscopic techniques are essential for characterization?

  • 1H/13C NMR: Assign proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm; thiazole protons at δ 7.0–8.5 ppm) and confirm connectivity .
  • High-resolution mass spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR spectroscopy: Identify key functional groups (e.g., C=O stretch ~1650 cm⁻¹; S-H stretch ~2550 cm⁻¹) .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities?

  • Single-crystal growth: Optimize crystallization using slow evaporation (e.g., dichloromethane/hexane) or vapor diffusion .
  • SHELX refinement: Use SHELXL for structure solution, leveraging charge-flipping algorithms to resolve disordered regions (e.g., flexible propyl linker) .
  • Hydrogen bonding analysis: Identify dimeric R₂²(10) motifs via N–H···O interactions, critical for validating amide geometry .

Q. Basic: What in vitro assays are suitable for initial pharmacological screening?

  • Enzyme inhibition assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates .
  • Cellular viability assays: Employ MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
  • Membrane permeability: Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .

Q. Advanced: How to address contradictory in vitro vs. in vivo data?

  • Metabolic stability testing: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic profiling: Measure AUC (Area Under Curve) and half-life in rodent models to correlate dosing with efficacy .
  • Formulation adjustments: Use lipid nanoparticles or cyclodextrin complexes to enhance bioavailability .

Q. Advanced: What computational methods aid binding mechanism studies?

  • Molecular docking: Utilize AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., piperazine-π stacking in receptor pockets) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling: Develop regression models linking substituent electronegativity (e.g., fluorine) to activity .

Q. Advanced: Strategies to mitigate poor aqueous solubility?

  • Salt formation: React with HCl or sodium citrate to improve ionization .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to stabilize amorphous phases .
  • Nanoemulsions: Prepare using high-pressure homogenization with Tween-80 and soy lecithin .

Q. Advanced: Designing experiments for structure-activity relationships (SAR)?

  • Analog synthesis: Systematically vary substituents (e.g., replace 2-fluorophenyl with 4-Cl or 3-OCH₃) .
  • Free-Wilson analysis: Quantify contributions of substituents to activity using regression models .
  • Crystallographic overlay: Compare ligand-bound protein structures to identify critical binding motifs .

Propriétés

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h2,4,7,9,17,19,21,24H,1,3,5-6,8,10-16H2,(H,28,35)(H,29,32)(H2,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKZXRDHSLNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=NC(=CS3)CC(=O)NCCCN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.